3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile
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Overview
Description
3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains both nitrile and ether functional groups
Preparation Methods
The synthesis of 3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxy-2,5-dihydrofuran with a suitable nitrile precursor under controlled conditions . The reaction typically requires the use of a catalyst and specific reaction conditions, such as temperature and pressure, to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help achieve high production rates and consistent product quality.
Chemical Reactions Analysis
3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The ether groups can undergo nucleophilic substitution reactions to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various chemical reactions, while the ether groups can influence the compound’s reactivity and stability . The compound’s unique structure allows it to interact with enzymes and other biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile can be compared with other similar compounds, such as:
2,5-Dimethoxy-2,5-dihydrofuran: This compound shares the furan ring and ether groups but lacks the nitrile group, making it less reactive in certain chemical reactions.
2,3-Dihydro-5-methylfuran: This compound has a similar furan ring structure but differs in the substitution pattern, affecting its chemical properties and reactivity.
The presence of the nitrile group in this compound makes it unique and provides additional reactivity compared to these similar compounds.
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-(2,5-dimethoxy-2H-furan-5-yl)propanenitrile |
InChI |
InChI=1S/C9H13NO3/c1-11-8-4-6-9(12-2,13-8)5-3-7-10/h4,6,8H,3,5H2,1-2H3 |
InChI Key |
DUNBNGUSJQRFAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC(O1)(CCC#N)OC |
Origin of Product |
United States |
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